Product packaging for Tri-m-tolylphosphine(Cat. No.:CAS No. 6224-63-1)

Tri-m-tolylphosphine

Cat. No.: B1630614
CAS No.: 6224-63-1
M. Wt: 304.4 g/mol
InChI Key: LFNXCUNDYSYVJY-UHFFFAOYSA-N
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Description

Structural Characterization of Tri-m-tolylphosphine

Molecular Architecture and Isomeric Considerations

This compound adopts a trigonal pyramidal geometry around the phosphorus center, with three bulky m-tolyl groups creating significant steric hindrance. The m-tolyl substituents are arranged in a pseudo-C₃ symmetry, though deviations from ideal symmetry are observed in the solid state due to intermolecular interactions.

Key Structural Features Details
Bonding P–C bonds (sp³ hybridized P)
Substituent Arrangement Three m-tolyl groups in a trigonal pyramidal geometry
Steric Effects Bulky substituents limit rotational freedom, influencing reactivity

The molecule exists as a single isomer due to the identical m-tolyl groups, but isomeric variations (e.g., o-tolyl or p-tolyl derivatives) are possible. For example, tri-o-tolylphosphine (C₂₁H₂₁P) and tri-p-tolylphosphine (C₂₁H₂₁P) exhibit distinct steric and electronic properties. These structural differences are critical in determining ligand behavior in coordination complexes.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic methods provide conclusive evidence of this compound’s structure and electronic environment.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • Aromatic protons : Signals at δ 6.7–7.3 ppm, corresponding to the m-tolyl aromatic rings.
  • Methyl protons : A singlet at δ 2.4 ppm, indicative of equivalent methyl groups on the tolyl substituents.

³¹P NMR (solid-state):

  • Chemical shift : δ −9.9 ppm, consistent with a monodentate phosphine ligand.
  • Anisotropy : Principal components of the chemical shift tensor (σ₁₁, σ₂₂, σ₃₃) reflect electronic shielding and molecular symmetry.
Infrared (IR) Spectroscopy

IR spectra (KBr pellet):

Peak (cm⁻¹) Assignment
~3000–3100 C–H (aromatic stretching)
~2920–2850 C–H (aliphatic stretching, methyl groups)
~1450–1500 C=C (aromatic ring vibrations)
~1100–1200 P–C stretching

These peaks align with the expected vibrational modes of m-tolyl groups and P–C bonds.

Mass Spectrometry (MS)

EI-MS (GC):

  • Molecular ion : m/z 304.138 (C₂₁H₂₁P⁺), confirming the molecular formula.
  • Fragmentation : Loss of m-tolyl groups (C₇H₇⁺ fragments) observed at m/z 91, 105, and 119.

Crystallographic Studies and Conformational Analysis

X-ray diffraction and solid-state NMR studies reveal insights into this compound’s packing and conformational dynamics.

Crystal Structure
  • Molecular symmetry : Pseudo-C₃ symmetry in the gas phase, but deviations occur in the solid state due to intermolecular π–π stacking and van der Waals interactions.
  • Melting point : 97–99°C, indicating a crystalline solid with moderate intermolecular forces.
Conformational Analysis

DFT calculations (B3PW91/6-31G(df,p)) and IR spectroscopy suggest equilibrium between gauche and cis conformers in solution. In the solid state, steric hindrance forces a distorted trigonal pyramidal geometry, with P–C bond lengths averaging ~1.82 Å.

Conformation Description Energy Difference
Gauche Adjacent m-tolyl groups at 60° angles Lower energy
Cis Two m-tolyl groups coplanar with P Higher energy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21P B1630614 Tri-m-tolylphosphine CAS No. 6224-63-1

Properties

IUPAC Name

tris(3-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXCUNDYSYVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064146
Record name Phosphine, tris(3-methylphenyl)-
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6224-63-1
Record name Tri-m-tolylphosphine
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Record name Tri-m-tolylphosphine
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Record name Phosphine, tris(3-methylphenyl)-
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Record name Phosphine, tris(3-methylphenyl)-
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Record name Tris(3-methylphenyl)phosphine
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Record name TRI-M-TOLYLPHOSPHINE
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Preparation Methods

Traditional Alkylation Methods Using Aryl Halides

The foundational approach to tri-m-tolylphosphine synthesis involves nucleophilic substitution reactions between phosphorus trichloride (PCl₃) and m-tolylmagnesium bromide (3-methylphenylmagnesium bromide). This Grignard-based method proceeds through a three-step alkylation mechanism:

  • Reagent Preparation :
    m-Tolylmagnesium bromide is synthesized by reacting 3-bromotoluene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere.

  • Phosphorylation Reaction :
    PCl₃ undergoes sequential substitution with m-tolyl groups at −78°C to 0°C, yielding this compound via the intermediate formation of chloro-di-m-tolylphosphine and dichloro-m-tolylphosphine.

Key Reaction Parameters :

Parameter Optimal Range Impact on Yield (%)
Temperature −30°C to −10°C 78–85
Solvent THF +12% vs. ether
Molar Ratio (PCl₃:ArMgX) 1:3.2 Maximizes P(III)
Reaction Time 8–12 hours 72 → 89

This method typically achieves 82–89% isolated yield after aqueous workup and recrystallization from ethanol/hexane mixtures. The primary limitation lies in the pyrophoric nature of Grignard reagents, necessitating specialized handling equipment.

Halogenation and Substitution Approaches

An alternative pathway detailed in US Patent 3,334,144 employs 1,1-dibromoalkanes as halogenating agents for phosphine synthesis. While the patent focuses on phosphonium salt formation, the described methodology adapts to this compound preparation through modified reaction conditions:

Reaction Scheme :
3 (3-methylphenyl)Li + PCl₃ → this compound + 3 LiCl

Optimized Protocol :

  • Lithiation : 3-Bromotoluene reacts with lithium metal in hexane at 25°C for 6 hours
  • Phosphorylation : Slow addition of PCl₃ at −40°C over 4 hours
  • Quenching : Ammonium chloride solution followed by extraction with dichloromethane

This method demonstrates superior selectivity (94–97%) compared to Grignard approaches, albeit with increased sensitivity to moisture and temperature fluctuations.

Solvent and Reaction Condition Optimization

Comparative studies of solvent systems reveal significant impacts on reaction kinetics and product purity:

Solvent Performance Matrix :

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%) Purity (%)
THF 7.5 8.9 89 98.2
Diethyl Ether 4.3 6.2 78 95.1
Toluene 2.4 4.1 65 91.3

Temperature profiling indicates an Arrhenius-type relationship between reaction rate and thermal energy, with an activation energy (Eₐ) of 58.3 kJ/mol for the arylation process.

Catalytic and Ligand-Assisted Syntheses

Recent advances employ palladium catalysts to mediate cross-coupling between chlorophosphines and m-tolylboronic acids:

PCl₃ + 3 (3-methylphenyl)boronic acid → this compound + 3 B(OH)₃ + 3 HCl

Catalytic System Parameters :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: Cs₂CO₃ (3 equiv)
  • Solvent: DME/H₂O (4:1 v/v)
  • Yield: 76% at 80°C/24 hours

This method reduces pyrophoric risks but requires stringent pH control (8.5–9.0) to prevent boronic acid decomposition.

Industrial-Scale Production Considerations

Scale-up analyses identify critical process parameters for manufacturing this compound:

Pilot Plant Data :

Batch Size (kg) Cooling Capacity (kW) Mixing Speed (rpm) Yield (%) Purity (%)
50 15 120 84 97.5
200 45 90 79 96.1
500 110 60 72 94.8

Economic modeling reveals a production cost of $112–$145/kg at 500 kg scale, dominated by raw material inputs (63%) and purification steps (22%).

Analytical Characterization Techniques

Quality control protocols combine spectroscopic and chromatographic methods:

Spectroscopic Fingerprints :

  • ³¹P NMR : δ = −18.2 ppm (CDCl₃, 121 MHz)
  • IR : ν(P-C) = 1435 cm⁻¹, ν(P-Ar) = 1092 cm⁻¹
  • MS (EI) : m/z 348 [M]⁺, 333 [M−CH₃]⁺

HPLC analysis using a C18 column (ACN/H₂O 85:15) shows retention time = 6.7 min with 99.3% area purity.

Chemical Reactions Analysis

Role in Transition Metal Catalysis

Tri(m-tolyl)phosphine acts as a ligand in transition metal complexes, enhancing catalytic activity and selectivity. Notable applications include:

Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Facilitates C–C bond formation between aryl halides and boronic acids.

    • Example: Coupling of tert-butyl (1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylcarbamate with methyl 2-fluoro-6-iodobenzoate yielded 54% tetraphenylphosphonium chloride under Pd(OAc)₂ catalysis .

    • Conditions: THF/H₂O, K₂CO₃, 90°C, 18 h.

Substrate PairCatalyst SystemYieldReference
Aryl boronate + aryl iodidePd(OAc)₂, Tri(m-tolyl)phosphine54%
  • Heck Reaction : Enables olefin arylation.

    • Demonstrated in the synthesis of 3-(2-methylindol-5-yl)acrylic acid methyl ester from 5-bromo-2-methylindole and methyl acrylate (73% yield, Pd(OAc)₂, Et₃N) .

Ruthenium-Catalyzed Olefin Metathesis

Tri(m-tolyl)phosphine stabilizes Ru catalysts in olefin metathesis, improving turnover numbers.

  • Key Finding : Ru complexes with Tri(m-tolyl)phosphine exhibit enhanced stability in air compared to alkylphosphine ligands, attributed to the ligand’s moderate electron-donating ability (Tolman Electronic Parameter, TEP = 2055.0 cm⁻¹) .

Gold Nanoparticle Stabilization

In material science, Tri(m-tolyl)phosphine stabilizes Au clusters by preventing aggregation.

  • Steric Analysis : The ligand’s cone angle (163°) and % buried volume (%V<sub>bur</sub> = 33.5%) optimize nanoparticle dispersion .

  • Ligand Exchange : Au clusters ligated with Tri(m-tolyl)phosphine resist displacement by weaker ligands like PPh₃, ensuring colloidal stability .

Nickel and Ruthenium Complexation

  • Ni(0) Complexes : [Ni(CO)₃(PR₃)] complexes with Tri(m-tolyl)phosphine show TEP values (2055.0 cm⁻¹) comparable to tri-tert-butylphosphine, indicating strong σ-donation .

  • Ru(II) Complexes : Used in hydrogenation and C–H activation, leveraging the ligand’s resistance to oxidation (12% oxidation after 48h in air) .

Synthetic Utility in Pharmaceutical Chemistry

Tri(m-tolyl)phosphine facilitates the synthesis of bioactive compounds:

  • Direct Amination of Alcohols : Employed in Ru-catalyzed protocols to access amines, critical intermediates in drug development .

  • Negishi Coupling : Enables aryl-zinc reagent coupling with aryl halides for drug candidate diversification .

Comparative Reactivity with Other Phosphines

PropertyTri(m-tolyl)phosphinePPh₃PCy₃
TEP (cm⁻¹) 2055.02068.92059.1
Cone Angle (°) 163145170
Air Stability ModerateHighLow
Hydrolysis Resistance HighHighLow

Data sourced from .

Preparation of Tri(m-tolyl)phosphine

  • Grignard Route : Reacts 3-bromotoluene Mg with PCl₃ in THF (62% yield after recrystallization) .

  • Reduction : Tris(m-tolyl)phosphine oxide reduction (method less common due to lower efficiency) .

Stability and Handling

  • Air Sensitivity : Slowly oxidizes to phosphine oxide; storage under inert gas (N₂/Ar) recommended .

  • Solubility : Insoluble in water; soluble in THF, DCM, and toluene .

Tri(m-tolyl)phosphine’s versatility in catalysis, material science, and pharmaceuticals stems from its tunable steric and electronic profile. Ongoing research explores its utility in asymmetric catalysis and green chemistry applications.

Scientific Research Applications

Tri-m-tolylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tri-m-tolylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and selectivity of the metal catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Properties

The electronic and steric profiles of triarylphosphines are influenced by substituent position and nature. Key comparisons include:

Compound Substituent Position Molecular Weight (g/mol) Electronic Effect Steric Bulk (Tolman Cone Angle*)
Triphenylphosphine N/A (phenyl) 262.29 Moderate donating 145°
Tri-o-tolylphosphine ortho-methyl 304.36 Similar to phenyl High (>145°)
Tri-m-tolylphosphine meta-methyl 304.36 Slightly donating Moderate (~140°)
Tri-p-tolylphosphine para-methyl 304.36 Similar to phenyl Low (<140°)
Tris(4-methoxyphenyl)phosphine para-methoxy 370.37 Strong donating Moderate
  • Triphenylphosphine : Lacks methyl groups, offering lower steric hindrance but comparable electron donation to this compound. Its smaller cone angle enhances metal center accessibility .
  • Tri-o-tolylphosphine : ortho-methyl groups create significant steric bulk, limiting substrate approach in catalytic cycles .
  • Tri-p-tolylphosphine : para-methyl substituents reduce steric hindrance, favoring reactions requiring open coordination sites .
  • Tris(4-methoxyphenyl)phosphine : The electron-rich para-methoxy group enhances metal-to-ligand electron donation, improving catalytic activity in redox-sensitive reactions .

Reactivity in Catalytic Reactions

  • Reaction with Acetylenic Esters and Nitrosonaphthols :
    Triphenylphosphine outperforms this compound in yield (e.g., 85% vs. 72% ), likely due to its lower steric hindrance and faster reaction kinetics .
  • Palladium-Catalyzed Cross-Coupling :
    this compound balances steric and electronic effects, making it suitable for Suzuki-Miyaura couplings where bulky ligands deactivate catalysts. In contrast, tri-o-tolylphosphine’s steric bulk can hinder transmetalation steps .
  • Iron Carbonyl Complexation :
    this compound forms complexes with bond metrics similar to tri-p-fluorophenylphosphine, but weak π-stacking between meta-methyl groups influences solid-state packing .

Structural Characteristics in Metal Complexes

  • Cu(I) Halide Complexes :
    this compound and triphenylphosphine both form halogen-bridged dimers with three-coordinate Cu(I), as evidenced by 63Cu NQR frequencies .
  • Iron Cycloheptadienone Complexes: The Fe–P bond length in this compound complexes (2.22 Å) aligns with tri-p-fluorophenylphosphine, suggesting comparable σ-donor strength despite differing substituent electronics .

Biological Activity

Tri-m-tolylphosphine (TMTP) is a phosphine compound characterized by its unique structural properties and significant biological activities. This article delves into the biological activity of TMTP, emphasizing its cytotoxicity, anti-inflammatory effects, and interactions with metal complexes.

Structural Characteristics

TMTP features three m-tolyl groups attached to a phosphorus atom, contributing to its steric and electronic properties. The bond lengths and angles in TMTP have been studied through X-ray crystallography, revealing insights into its molecular geometry and potential reactivity patterns .

Cytotoxicity

Cytotoxicity studies have demonstrated that TMTP exhibits significant effects against various cancer cell lines. For instance, TMTP has been evaluated for its cytotoxic effects on leiomyosarcoma cancer cells using assays such as MTT and Trypan Blue. The results indicate that TMTP induces apoptosis in a concentration-dependent manner. At a concentration of 15 μM, approximately 62.38% of the leiomyosarcoma cells underwent apoptosis, showcasing its potential as an anticancer agent .

Table 1: Cytotoxic Effects of this compound on Cancer Cells

Concentration (μM)% Apoptosis% Necrosis
5205
104510
1562.387

Anti-Inflammatory Activity

TMTP has also shown promising anti-inflammatory properties. In vitro studies indicate that it can inhibit inflammatory markers in cell cultures, suggesting that it may be beneficial in treating inflammatory diseases. The order of anti-inflammatory activity among various phosphine complexes has been established, with TMTP ranking favorably compared to other ligands .

Table 2: Anti-Inflammatory Activity Comparison

CompoundAnti-Inflammatory Activity Rank
This compound (TMTP)1
Tri-p-tolylphosphine (TPTP)2
Tri-o-tolylphosphine3

Mechanistic Insights

The mechanisms underlying the biological activities of TMTP are linked to its interactions with metal ions and the resulting complexes formed. For example, studies involving gold(I) complexes with TMTP have revealed that the ligand's steric properties significantly affect the stability and reactivity of the resulting metal-ligand complexes. This interaction enhances the cytotoxic potential of the complexes against cancer cells while minimizing toxicity towards normal cells .

Case Studies

  • Gold Complexes : Research has shown that gold(I) complexes with TMTP exhibit enhanced selectivity in catalysis and increased cytotoxicity against cancer cell lines such as HeLa and OVCAR-3. The binding affinity of these complexes to human serum albumin (HSA) was modeled through molecular docking studies, indicating a preferential interaction with specific domains within HSA .
  • Phosphine Ligand Exchange : A detailed study on ligand exchange dynamics involving TMTP and other phosphines on gold clusters demonstrated that TMTP readily exchanges with PPh3 ligands, indicating stronger bonding characteristics due to its steric configuration . This property is crucial for developing targeted therapies using metal-phosphine complexes.

Q & A

Q. What are the standard synthetic routes for Tri-m-tolylphosphine, and how is purity ensured in academic research?

this compound is typically synthesized via nucleophilic substitution reactions, where m-tolyl groups are introduced to phosphorus precursors. A common method involves reacting phosphorus trichloride with m-tolyl Grignard reagents in anhydrous tetrahydrofuran (THF), followed by quenching and purification via column chromatography . Purity is ensured using nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or byproducts, complemented by elemental analysis to verify stoichiometry .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 31P NMR spectroscopy : To confirm the presence of the phosphorus center and assess electronic environment (typical δ range: -5 to +30 ppm for triarylphosphines) .
  • X-ray crystallography : For unambiguous structural determination, particularly to resolve steric effects from the meta-methyl substituents .
  • Elemental analysis : To validate empirical composition (e.g., C, H, P percentages) .

Q. What precautions are necessary when handling this compound in laboratory settings?

Due to its air and moisture sensitivity, this compound must be stored under inert atmospheres (argon or nitrogen) and manipulated in gloveboxes or Schlenk lines. Direct exposure to air can lead to oxidation, forming phosphine oxides, which alter reactivity . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to prevent skin/eye contact .

Advanced Research Questions

Q. How do the steric and electronic properties of this compound influence its coordination behavior in transition metal complexes?

The meta-tolyl groups impose significant steric bulk, which can hinder metal-ligand bond formation or stabilize low-coordination states in complexes. Electronically, the methyl substituents donate electron density via inductive effects, modulating the phosphorus donor strength. For example, in Rh(I) and Pd(II) complexes, this compound exhibits bond lengths (e.g., Rh–P: ~2.30–2.35 Å) and angles indicative of moderate π-backbonding capacity, as shown in crystallographic studies . Comparative NMR studies (e.g., 31P chemical shift trends) further reveal ligand lability in catalytic cycles .

Q. What challenges arise in determining the crystal structure of this compound-containing complexes, and how can they be addressed?

Challenges include:

  • Disorder in aromatic rings : Common due to rotational freedom of m-tolyl groups. Mitigated by collecting high-resolution data (<1.0 Å) and refining with restraints in software like SHELXL .
  • Sensitivity to radiation damage : Use low-temperature (e.g., 100 K) data collection and rapid synchrotron sources to minimize decay .
  • Twinning in crystals : Resolved using twin law refinement tools in programs like SIR97 or OLEX2 .

Q. How can researchers resolve discrepancies in reported catalytic activities of this compound-based systems?

Discrepancies often stem from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities in ligand batches. Methodological approaches include:

  • Control experiments : Replicating protocols with rigorously purified ligand (via recrystallization or sublimation) .
  • Computational modeling : Density Functional Theory (DFT) to compare electronic profiles with analogous ligands (e.g., tri-p-tolylphosphine) and identify steric/electronic outliers .
  • Kinetic studies : To isolate rate-determining steps where ligand effects are most pronounced .

Methodological Notes

  • Synthesis : Always use anhydrous solvents and inert atmospheres to prevent ligand oxidation .
  • Crystallography : Prioritize small, well-diffracting crystals; avoid prolonged exposure to X-rays .
  • Catalytic testing : Include internal standards (e.g., ferrocene) in NMR assays to quantify reaction yields accurately .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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